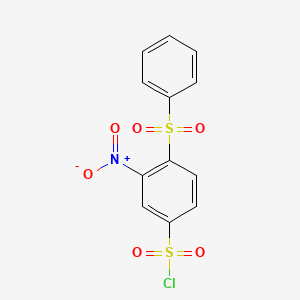
4-(Benzenesulfonyl)-3-nitrobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-3-nitrobenzene-1-sulfonyl chloride is an organosulfur compound with significant applications in organic synthesis. This compound is characterized by the presence of two sulfonyl chloride groups and a nitro group attached to a benzene ring, making it highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this approach uses phosphorus oxychloride to chlorinate benzenesulfonic acid or its salts.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid.
Industrial Production Methods
Industrial production of 4-(Benzenesulfonyl)-3-nitrobenzene-1-sulfonyl chloride typically employs large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The nitro group can be reduced to an amino group under appropriate conditions, while the sulfonyl chloride groups can be oxidized to sulfonic acids.
Common Reagents and Conditions
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Aminobenzenesulfonyl Chloride: Formed from the reduction of the nitro group.
Scientific Research Applications
4-(Benzenesulfonyl)-3-nitrobenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfa drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through nucleophilic substitution reactions. The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: An organosulfur compound with similar reactivity but lacks the nitro group and additional sulfonyl chloride group.
Toluene-4-sulfonyl Chloride: A related compound with a methyl group instead of a nitro group, making it less reactive in certain reactions.
Chlorosulfonic Acid: A strong acid with similar reactivity but different structural properties.
Uniqueness
4-(Benzenesulfonyl)-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups, which confer high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
CAS No. |
90352-54-8 |
|---|---|
Molecular Formula |
C12H8ClNO6S2 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-3-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8ClNO6S2/c13-22(19,20)10-6-7-12(11(8-10)14(15)16)21(17,18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
WTFATSUWTIPYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


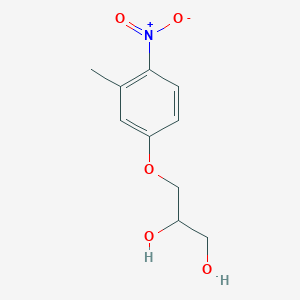
![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
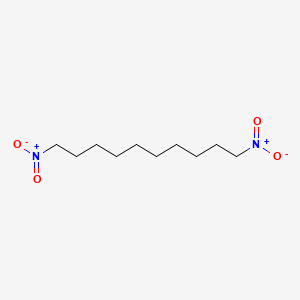
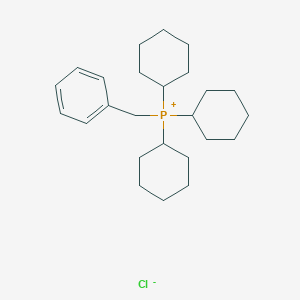
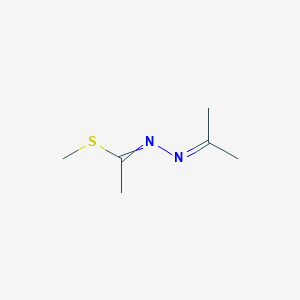
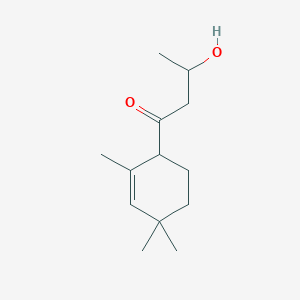
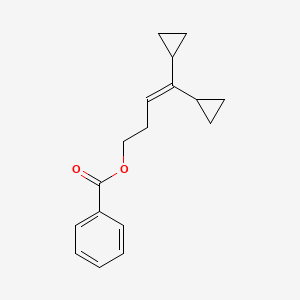
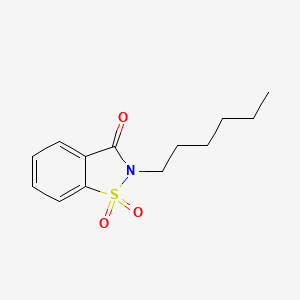
![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)
![3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14371525.png)
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)

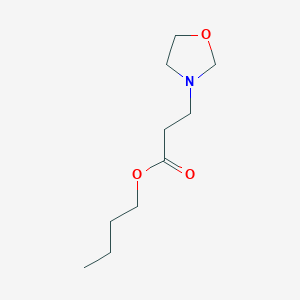
![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
